In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one
In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Spiroheterocycles represent a privileged class of pharmacophores in modern drug discovery due to their inherent conformational rigidity and distinct three-dimensional architecture. Among these, the spirothiazolidinone framework—specifically 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one —has emerged as a highly versatile scaffold. By fusing a 1,3-thiazolidin-4-one core with a substituted cyclohexane ring via a single spiro carbon, this molecule achieves an optimal balance of lipophilicity, structural stability, and vectorization for target-protein binding[1].
This technical whitepaper provides an authoritative breakdown of the structural properties, self-validating synthetic methodologies, and pharmacological relevance of 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one, designed to guide researchers in its application and derivatization.
Structural and Physicochemical Profiling
Nomenclature and 3D Conformation
The IUPAC nomenclature of spiro compounds dictates that numbering begins in the smaller ring at an atom adjacent to the spiro junction. For 1-thia-4-azaspiro[4.5]decan-3-one :
-
Position 1 (S): The sulfur atom of the thiazolidinone ring.
-
Position 3 (C=O): The carbonyl carbon, acting as a critical hydrogen-bond acceptor.
-
Position 4 (N-H): The secondary amine, serving as a primary site for functionalization (e.g., Mannich reactions).
-
Position 5 (C): The quaternary spiro carbon linking the 5-membered and 6-membered rings.
-
Position 8 (C): The para-equivalent position on the cyclohexane ring, substituted with a lipophilic phenyl group.
Crystallographic studies on related spirothiazolidinones reveal that the 5-membered ring adopts an envelope conformation with the sulfur atom acting as the flap[2]. Concurrently, the cyclohexane ring adopts a stable chair conformation . The bulky phenyl group at C8 strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes, locking the molecule into a predictable 3D geometry[2].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters critical for evaluating this compound's viability in early-stage drug development (ADME profiling)[3],.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₄H₁₇NOS | Defines the atomic composition and core scaffold. |
| Molecular Weight | 247.36 g/mol | Well within Lipinski's Rule of 5; optimal for oral bioavailability. |
| Monoisotopic Mass | 247.10309 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation. |
| XlogP (Predicted) | ~2.9 | Indicates favorable lipophilicity for cell membrane permeability. |
| H-Bond Donors | 1 (N-H) | Facilitates target protein interaction; acts as a synthetic handle. |
| H-Bond Acceptors | 2 (C=O, N) | Essential for anchoring the molecule within hydrophilic binding pockets. |
Mechanistic Synthesis Protocol (Self-Validating System)
The synthesis of 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one is best achieved via a one-pot, three-component cyclocondensation reaction [4]. This highly efficient protocol leverages the thermodynamic stability of the spiro-lactam to drive the reaction forward.
Step-by-Step Methodology
Note: This protocol is designed as a self-validating system. The physical state changes and TLC profiles inherently confirm the success of each mechanistic step.
-
Reaction Assembly (Imine Formation):
-
Action: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-phenylcyclohexanone (10.0 mmol) and ammonium carbonate (30.0 mmol) in 50 mL of anhydrous toluene.
-
Causality: Ammonium carbonate decomposes in situ to provide a steady, controlled release of ammonia. Ammonia attacks the ketone to form a transient Schiff base (imine). Toluene is selected as an azeotropic solvent to continuously remove the water byproduct, driving the equilibrium toward imine formation via Le Chatelier’s principle.
-
-
Thiol Addition (Thia-Michael-type Attack):
-
Action: Add thioglycolic acid (mercaptoacetic acid, 15.0 mmol) dropwise to the stirring mixture at room temperature.
-
Causality: Dropwise addition prevents highly exothermic side reactions and minimizes the oxidative dimerization of the thiol. The highly nucleophilic sulfur atom attacks the electrophilic spiro-carbon of the transient imine.
-
-
Azeotropic Reflux (Lactamization):
-
Action: Heat the reaction mixture to reflux (approx. 110 °C) for 10–12 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).
-
Causality: The elevated temperature facilitates the intramolecular nucleophilic attack of the nitrogen onto the carboxylic acid carbon of the thioglycolic moiety. The Dean-Stark trap captures the second equivalent of water generated during this lactamization, irreversibly forming the spiro-thiazolidinone ring[5].
-
-
Work-up and Purification:
-
Action: Cool the mixture to room temperature. Wash the organic layer sequentially with 5% NaHCO₃ (3 × 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: The mildly basic NaHCO₃ wash effectively neutralizes and extracts any unreacted thioglycolic acid into the aqueous phase, ensuring the organic layer contains only the neutral spiro-lactam product.
-
-
Crystallization:
-
Action: Recrystallize the crude solid from absolute ethanol to afford pure 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one as a crystalline solid.
-
Synthetic Workflow Diagram
Synthetic workflow and mechanistic pathway for 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one.
Spectroscopic Characterization & Validation
To validate the structural integrity of the synthesized compound, researchers must rely on the following orthogonal spectroscopic markers[5],[4]:
| Technique | Key Signal / Peak | Assignment | Structural Confirmation |
| FT-IR | ~1680 cm⁻¹ | C=O stretch | Confirms the formation of the thiazolidin-4-one lactam ring. |
| ¹H-NMR | ~3.5 - 3.8 ppm (s, 2H) | S-CH₂-C=O | Validates the incorporation of the thioglycolic acid moiety. |
| ¹H-NMR | ~8.0 - 10.0 ppm (br s, 1H) | N-H proton | Confirms the unsubstituted secondary amine in the spiro ring. |
| ¹³C-NMR | ~70 - 75 ppm | Spiro Carbon (C5) | Verifies the successful spiro-fusion of the two ring systems. |
Pharmacological Relevance and SAR Mapping
The 1-thia-4-azaspiro[4.5]decan-3-one scaffold is a highly privileged structure in medicinal chemistry. Its pharmacological versatility stems from its distinct modularity:
-
Antiviral Activity: Derivatives of this scaffold have demonstrated significant anti-coronavirus activity by acting as fusion inhibitors. The spirocyclic nature provides the exact steric bulk required to disrupt viral envelope fusion mechanisms[1].
-
Antimicrobial Activity: The N-H group at Position 4 is highly amenable to derivatization. Subjecting the core to a Mannich reaction (using formaldehyde and secondary amines) yields N-Mannich bases that exhibit potent antibacterial and antifungal properties[4].
-
Lipophilic Targeting: The phenyl group at Position 8 significantly increases the molecule's XlogP, allowing it to anchor deeply into hydrophobic pockets of target kinases or transmembrane receptors[6].
Structure-Activity Relationship (SAR) Diagram
Structure-Activity Relationship (SAR) mapping of the spirothiazolidinone scaffold.
References
-
PubChem (2024). 8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. National Center for Biotechnology Information.[Link]
-
Fun, H. K., & Chia, T. S. (2012). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1458.[Link]
-
Hussein, E. M., Masaret, G. S., & Khairou, K. S. (2015). Efficient synthesis and antimicrobial evaluation of some Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones. Chemistry Central Journal, 9, 43.[Link]
-
Uslu, H., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330.[Link]
-
Youssif, B. G. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties. Pharmaceuticals, 16(5), 716.[Link]
Sources
- 1. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one (C14H17NOS) [pubchemlite.lcsb.uni.lu]
- 4. Efficient synthesis and antimicrobial evaluation of some Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides [mdpi.com]
